Isomitraphylline: A Technical Guide to its Chemical Structure and Biological Activity
Isomitraphylline: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomitraphylline is a pentacyclic oxindole alkaloid naturally found in plants of the Uncaria and Mitragyna genera, most notably Uncaria tomentosa (Cat's Claw).[1][2] It is a stereoisomer of mitraphylline and has garnered significant interest within the scientific community for its diverse biological activities, including potent anti-cancer and neuroprotective properties.[2][3] This technical guide provides an in-depth overview of the chemical structure of Isomitraphylline, experimental protocols for its study, and its role in relevant signaling pathways.
Chemical Structure and Physicochemical Properties
Isomitraphylline is a complex heterocyclic compound with the chemical formula C₂₁H₂₄N₂O₄.[4] Its structure is characterized by a spiro-oxindole core fused to a pentacyclic ring system. The stereochemistry of Isomitraphylline is crucial to its distinct biological activity.
Table 1: Chemical Identifiers for Isomitraphylline
| Identifier | Value |
| IUPAC Name | methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2′-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3′-1H-indole]-4-carboxylate[5] |
| CAS Number | 4963-01-3[5] |
| Canonical SMILES | CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O[5] |
| Isomeric SMILES | C[C@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O[5] |
| InChI Key | JMIAZDVHNCCPDM-NWQITLLVSA-N[4] |
Table 2: Physicochemical Data for Isomitraphylline
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₂O₄[4] |
| Molecular Weight | 368.43 g/mol [4] |
| Exact Mass | 368.1736[4] |
| Density | 1.335 g/cm³ |
| Boiling Point | 555.185°C at 760 mmHg |
| Solubility | Soluble in DMSO[4] |
| Appearance | Amorphous solid |
Experimental Protocols
Isolation and Purification of Isomitraphylline from Uncaria tomentosa
The following is a generalized protocol for the isolation of oxindole alkaloids like Isomitraphylline, adapted from methodologies for its stereoisomer, mitraphylline.[1]
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Extraction : An alkaloid-enriched extract is obtained from the bark of Uncaria tomentosa through an acid-base partition.[1]
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Precipitation : Isomitraphylline, along with other alkaloids, can be selectively precipitated from the enriched extract.
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Chromatographic Separation : Further purification is achieved using high-performance liquid chromatography (HPLC) to separate Isomitraphylline from its stereoisomers and other related alkaloids.[6]
Structural Elucidation
The chemical structure of isolated Isomitraphylline is confirmed through a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[1] 2D NMR techniques, such as COSY and HMBC, help to establish the connectivity between atoms.
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Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact mass and molecular formula of the compound.[1] Tandem MS (MS/MS) experiments are used to analyze the fragmentation pattern, which aids in structural confirmation.[3]
Biological Activity and Signaling Pathways
Isomitraphylline exhibits significant biological activity, primarily as an anti-cancer and neuroprotective agent.
Anti-Cancer Activity: Induction of Apoptosis
Isomitraphylline has been shown to inhibit the proliferation of various cancer cell lines, including human leukemia cells.[7] This anti-proliferative effect is, at least in part, due to the induction of apoptosis (programmed cell death). The intrinsic, or mitochondrial, pathway of apoptosis is a key target.
Neuroprotective Effects: Inhibition of Amyloid-Beta Aggregation
In the context of Alzheimer's disease, Isomitraphylline has demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides.[4] The accumulation of Aβ aggregates is a pathological hallmark of Alzheimer's.
A Thioflavin-T assay, a common method to assess Aβ aggregation, showed that Isomitraphylline at a concentration of 50 μM inhibited Aβ aggregation by 60.321% ± 2.61.[4] It also exhibits neuroprotective effects against Aβ-induced cytotoxicity in SH-SY5Y neuroblastoma cells.[4]
Conclusion
Isomitraphylline is a structurally complex natural product with significant therapeutic potential. Its well-defined chemical structure, including its specific stereochemistry, is responsible for its potent biological activities. The ability of Isomitraphylline to induce apoptosis in cancer cells and inhibit amyloid-beta aggregation highlights its promise as a lead compound in the development of novel therapeutics for oncology and neurodegenerative diseases. Further research into its mechanism of action and preclinical development is warranted.
References
- 1. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. scispace.com [scispace.com]
- 4. Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
